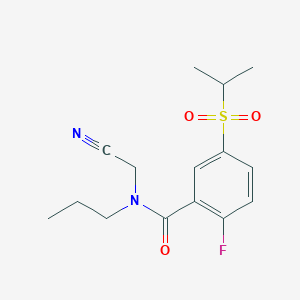

N-(Cyanomethyl)-2-fluoro-5-propan-2-ylsulfonyl-N-propylbenzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(cyanomethyl)-2-fluoro-5-propan-2-ylsulfonyl-N-propylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2O3S/c1-4-8-18(9-7-17)15(19)13-10-12(5-6-14(13)16)22(20,21)11(2)3/h5-6,10-11H,4,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMMXAOGURALGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC#N)C(=O)C1=C(C=CC(=C1)S(=O)(=O)C(C)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-2-fluoro-5-propan-2-ylsulfonyl-N-propylbenzamide typically involves multiple steps. One common method includes the reaction of 2-fluoro-5-propan-2-ylsulfonylbenzoic acid with propylamine to form the corresponding amide. This intermediate is then subjected to cyanomethylation using cyanomethyl reagents under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

N-(Cyanomethyl)-2-fluoro-5-propan-2-ylsulfonyl-N-propylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.

Substitution: The fluorine atom and sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines and other reduced derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(Cyanomethyl)-2-fluoro-5-propan-2-ylsulfonyl-N-propylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(Cyanomethyl)-2-fluoro-5-propan-2-ylsulfonyl-N-propylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Substituent Analysis

- Fluorine vs. Chlorine/Methoxy : Unlike 5-chloro-2-methoxy-N-(2-methylpropyl)benzamide , the target compound uses fluorine at the 2-position. Fluorine’s smaller atomic radius and stronger electronegativity may enhance metabolic stability compared to bulkier methoxy or chloro groups.

- Sulfonyl Group : The 5-propan-2-ylsulfonyl moiety distinguishes it from 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide , which lacks the benzamide backbone. Sulfonyl groups improve solubility and hydrogen-bonding capacity, critical for target binding.

- Dual N-Substituents: The cyanomethyl and propyl groups contrast with simpler N-substituents in analogs like N-cyclohexyl-2-(4-fluorophenyl)acetamide . The cyanomethyl group may confer electrophilic reactivity, while the propyl chain enhances lipophilicity.

Pharmacological Implications

- Solubility: The sulfonyl group likely increases aqueous solubility compared to non-sulfonated analogs (e.g., methyl 4-cyclopentaneamidobenzoate ).

- Target Selectivity : The fluorine atom and sulfonyl group may synergize to improve binding affinity for serine proteases or kinases over simpler benzamides.

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Data Gaps: No peer-reviewed studies on its biological activity were identified; comparisons rely on structural extrapolation.

Biologische Aktivität

N-(Cyanomethyl)-2-fluoro-5-propan-2-ylsulfonyl-N-propylbenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including cytotoxicity, mechanism of action, and potential therapeutic applications.

- Molecular Formula : C14H18FNO3S

- Molecular Weight : 303.36 g/mol

- CAS Number : Not specifically listed in the provided sources.

Biological Activity Overview

The biological activity of N-(Cyanomethyl)-2-fluoro-5-propan-2-ylsulfonyl-N-propylbenzamide has been evaluated in various studies, focusing on its cytotoxic effects against cancer cell lines and its interaction with specific biological pathways.

Cytotoxicity Studies

A study evaluating a series of fluorinated derivatives, including compounds similar to N-(Cyanomethyl)-2-fluoro-5-propan-2-ylsulfonyl-N-propylbenzamide, demonstrated significant cytotoxic activity against HepG2 liver cancer cells. The compound exhibited an IC50 value indicating its effectiveness in inhibiting cell proliferation (specific values for this compound were not available but were noted for structurally similar compounds) .

The mechanism by which N-(Cyanomethyl)-2-fluoro-5-propan-2-ylsulfonyl-N-propylbenzamide exerts its biological effects appears to involve:

- Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest at the G1 phase, which is crucial for halting the proliferation of cancer cells .

- Apoptotic Pathways : Induction of apoptosis has been linked to increased expression of pro-apoptotic markers such as p53 and Bax, while downregulating anti-apoptotic markers like Bcl2. This suggests that N-(Cyanomethyl)-2-fluoro-5-propan-2-ylsulfonyl-N-propylbenzamide may activate intrinsic apoptotic pathways .

Table 1: Summary of Biological Activities

| Compound Name | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-(Cyanomethyl)-2-fluoro-5-propan-2-ylsulfonyl-N-propylbenzamide | HepG2 | TBD | Cell cycle arrest, Apoptosis induction |

| Similar Compound A | HepG2 | 4.23 | EGFR inhibition, Apoptosis |

| Similar Compound B | Other Cancer Lines | TBD | TBD |

Note: Specific IC50 values for N-(Cyanomethyl)-2-fluoro-5-propan-2-ylsulfonyl-N-propylbenzamide were not detailed in the available literature.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(Cyanomethyl)-2-fluoro-5-propan-2-ylsulfonyl-N-propylbenzamide?

- Methodological Answer : A two-step synthesis approach can be adapted from analogous benzamide derivatives. First, introduce the sulfonyl group via sulfonation of a fluorinated benzene precursor using propan-2-ylsulfonyl chloride under controlled acidic conditions. Second, perform N-alkylation with cyanomethyl and propyl groups using a coupling agent like EDCI/HOBt in DMF. Purification via recrystallization (e.g., ether/hexane mixtures) ensures high purity, as demonstrated for structurally similar N-(cyanomethyl)benzamide derivatives .

Q. How can structural confirmation of this compound be achieved?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze , , and NMR to confirm substituent positions and electronic environments.

- X-ray crystallography : Resolve the crystal structure to validate spatial arrangement, as done for N-(cyanomethyl)benzamide derivatives, where amide group rotation relative to the benzene ring was quantified (21.86°) .

- Mass spectrometry : Confirm molecular weight and fragmentation patterns.

Q. What purification strategies are recommended for this compound?

- Methodological Answer : Use gradient recrystallization (e.g., ether/hexane mixtures) to isolate high-purity crystals. For lab-scale purification, flash chromatography with silica gel (eluent: ethyl acetate/hexane) effectively removes byproducts. Monitor purity via HPLC (≥98% recommended for research use) .

Advanced Research Questions

Q. How does the sulfonyl group influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : The propan-2-ylsulfonyl group enhances electrophilicity and hydrogen-bonding capacity, making it a potential pharmacophore for enzyme inhibition. Investigate its interaction with target proteins (e.g., kinases) via molecular docking simulations (software: AutoDock Vina) and validate with SPR (surface plasmon resonance) binding assays. Compare with sulfone-free analogs to isolate sulfonyl-specific effects .

Q. What analytical challenges arise in detecting degradation products of this compound under acidic/basic conditions?

- Methodological Answer : Use LC-MS/MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to identify hydrolysis products. The sulfonyl group may hydrolyze to sulfonic acid under strong acidic conditions, while the cyanomethyl moiety could undergo nitrile hydrolysis to carboxylic acid. Quantify degradation kinetics via Arrhenius plots at accelerated storage conditions (40°C/75% RH) .

Q. How can computational modeling predict the compound’s stability in polar solvents?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* basis set) to assess solvation energy and bond dissociation enthalpies. Focus on the sulfonyl and amide bonds, which are prone to hydrolysis. Validate predictions experimentally via -NMR kinetic studies in DO/THF mixtures .

Q. What strategies resolve contradictory bioactivity data across cell-based assays?

- Methodological Answer :

- Dose-response normalization : Use Hill equation modeling to account for assay-specific variability.

- Membrane permeability correction : Measure logP (octanol/water) and adjust for cellular uptake differences via PAMPA assays.

- Off-target profiling : Screen against a panel of 50+ kinases to identify non-specific interactions .

Notes

- For advanced studies, cross-validate computational predictions with experimental kinetics and structural biology techniques (e.g., X-ray co-crystallography).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.